2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : A study by Abu‐Hashem et al. (2020) highlights the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds, including derivatives of thiazolopyrimidines, exhibit selective inhibition of cyclooxygenase enzymes, underscoring their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity : Research by Hafez & El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showcases the synthesis and evaluation of these compounds for antitumor activity. Some of these derivatives displayed potent anticancer activity against various human cancer cell lines, comparable to the standard drug doxorubicin, highlighting the significance of pyrimidine derivatives in cancer research (Hafez & El-Gazzar, 2017).
VEGFR3 Inhibition for Cancer Treatment : A novel series of thieno[2,3-d]pyrimidine derivatives has been identified as selective inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3), a target in cancer therapy. Compound 38k, in particular, showed significant inhibitory effects on the proliferation and migration of cancer cells, indicating its potential as a therapeutic agent for metastatic breast cancer (Li et al., 2021).
Antimicrobial Activity : The dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from 4-(2-pyrimidinyl)piperazine, have been evaluated for their antimicrobial activity. Compounds with significant antimicrobial properties were identified, suggesting their potential application in addressing microbial resistance (Yurttaş et al., 2016).
PPARpan Agonist Synthesis : An efficient synthesis process for a potent PPARpan agonist, showcasing the utility of pyrimidine derivatives in modulating peroxisome proliferator-activated receptors, important targets for metabolic disorders treatment (Guo et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound’s mode of action involves both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in learning and memory . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, which can enhance cognition functions . This makes it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive function .
Properties
IUPAC Name |
2-methyl-4-phenoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-15-20-17(14-18(21-15)26-16-6-3-2-4-7-16)22-9-11-23(12-10-22)28(24,25)19-8-5-13-27-19/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAFUCMIVCYPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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